2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Overview
Description
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s worth noting that the 1,2,4-triazole ring structure is a common feature in many bioactive compounds and is known to interact with various biological targets .
Biochemical Pathways
Given the broad spectrum of pharmacological activities associated with 1,2,4-triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
1,2,4-triazole compounds have been reported to exhibit antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid typically involves the reaction of 5-amino-1H-1,2,4-triazole with suitable reagents to introduce the succinic acid moiety. One common method is the reaction of 5-amino-1H-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the triazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve hydrogen gas and a suitable catalyst.
Substitution reactions may use alkyl halides and a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological studies, interacting with various enzymes and receptors.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1,2,4-Triazole derivatives
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness: 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid is unique due to its specific structure, which includes the succinic acid moiety attached to the triazole ring. This structural feature distinguishes it from other triazole derivatives and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPQKAFTAJFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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